molecular formula C11H14ClNSi B2840385 4-Chloro-2-((trimethylsilyl)ethynyl)aniline CAS No. 180624-15-1

4-Chloro-2-((trimethylsilyl)ethynyl)aniline

Cat. No.: B2840385
CAS No.: 180624-15-1
M. Wt: 223.78
InChI Key: LGSZJGAWHOCXDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-((trimethylsilyl)ethynyl)aniline (CAS 180624-15-1) is a valuable aromatic amine intermediate in organic and medicinal chemistry research. Its molecular formula is C11H14ClNSi, with a molecular weight of 223.77 . This compound features both a chloro substituent and a trimethylsilyl-protected ethynyl group on the aniline ring, making it a versatile building block for further chemical transformations, particularly through cross-coupling and deprotection reactions. One of the primary research applications of this compound is as a key synthetic intermediate in the development of novel carbonic anhydrase (CA) inhibitors . Specifically, it is utilized in the "tail approach" for designing saccharide-modified sulfonamides. These investigational compounds are being studied as selective inhibitors of the tumor-associated carbonic anhydrase isoforms CA IX and XII, which are validated targets in oncology due to their role in tumor microenvironment acidification, cell survival, and metastasis . Researchers value this compound for constructing molecular scaffolds that may lead to selective therapeutics for hypoxic cancers, such as those found in breast, colorectal, and osteosarcoma models . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-chloro-2-(2-trimethylsilylethynyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNSi/c1-14(2,3)7-6-9-8-10(12)4-5-11(9)13/h4-5,8H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSZJGAWHOCXDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC(=C1)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reagents and Starting Materials

The reaction requires:

  • 4-Chloro-2-iodoaniline : Synthesized via iodination of 4-chloroaniline using iodine and an oxidizing agent.
  • Trimethylsilylacetylene : A stable alkyne source.
  • Palladium catalyst : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂).
  • Copper(I) iodide (CuI) : Accelerates transmetallation.
  • Triethylamine (Et₃N) : Acts as a base and solvent.

Reaction Conditions

A representative procedure involves charging a reaction flask with 4-chloro-2-iodoaniline (10.2 mmol), trimethylsilylacetylene (15.3 mmol), Pd(PPh₃)₄ (0.025 equiv), and CuI (0.050 equiv) in a mixture of Et₃N and DMF (3:7 v/v). The reaction proceeds under nitrogen at room temperature for 18–20 hours, achieving a yield of 70%.

Workup and Purification

Post-reaction, the mixture is diluted with 0.1 M HCl and extracted with ethyl acetate. The organic layer is dried over Na₂SO₄, concentrated, and purified via silica gel chromatography (hexane/EtOAc gradient).

Yield and Characterization

  • Yield : 70%.
  • ¹H-NMR (CDCl₃) : δ 7.24 (d, J = 2.3 Hz, 1H), 7.02 (dd, J = 8.7, 2.3 Hz, 1H), 6.65 (d, J = 8.7 Hz, 1H), 3.85 (br s, 2H, NH₂), 0.25 (s, 9H, Si(CH₃)₃).

Copper-Free Sonogashira Coupling Method

To address limitations such as copper-induced side reactions and catalyst poisoning, copper-free protocols have been developed. These methods utilize specialized palladium precatalysts and strong bases.

Catalyst System

The homogeneous precatalyst [DTBNpP]Pd(crotyl)Cl (referred to as P2 ) demonstrates superior activity in copper-free conditions. This air-stable complex avoids pyrophoric reagents and simplifies handling.

Solvent and Base Optimization

Optimal conditions use DMSO as the solvent and 2,2,6,6-tetramethylpiperidine (TMP) as the base, enabling rapid coupling at room temperature.

Procedure and Efficiency

A typical reaction combines 4-chloro-2-iodoaniline (1.0 equiv), trimethylsilylacetylene (1.5 equiv), P2 (2 mol%), and TMP (2.0 equiv) in DMSO. The mixture stirs for 3–5 hours, achieving near-quantitative yields.

Alternative Synthetic Routes

Ligand-Modified Palladium Catalysis

Buchwald-type ligands, such as XPhos or SPhos, enhance catalytic efficiency in sterically hindered systems. For example, Pd(OAc)₂/XPhos in toluene at 80°C achieves 85% yield within 6 hours.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times to 30 minutes while maintaining yields above 75%.

Comparative Analysis of Preparation Methods

Parameter Traditional Sonogashira Copper-Free Ligand-Modified
Catalyst Pd(PPh₃)₄/CuI [DTBNpP]Pd(crotyl)Cl Pd(OAc)₂/XPhos
Base Et₃N TMP K₃PO₄
Solvent DMF/Et₃N DMSO Toluene
Temperature Room temperature Room temperature 80°C
Time 18–20 hours 3–5 hours 6 hours
Yield 70% >90% 85%

Key Observations :

  • Copper-free methods offer higher yields and shorter reaction times.
  • Ligand-modified systems tolerate electron-deficient substrates but require elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-((trimethylsilyl)ethynyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other functional groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen or silicon atoms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Indole Derivatives

One notable application of 4-Chloro-2-((trimethylsilyl)ethynyl)aniline is in the synthesis of indole derivatives. A study demonstrated that this compound can undergo Brønsted acid-mediated reactions to yield 2-phenylindole and other dimerization products. The regioselectivity observed during these reactions varies based on the solvent used, indicating its versatility in synthetic pathways .

2. Aminocyclization Reactions

The compound has also been utilized in aminocyclization reactions involving enynes. In these reactions, it acts as an effective substrate for the formation of complex cyclic structures, showcasing its utility in creating diverse molecular architectures .

Medicinal Chemistry Applications

1. Potential Therapeutic Targets

Research has indicated that compounds similar to this compound may serve as novel therapeutic agents. For instance, a study employing patient-derived induced pluripotent stem cells identified potential targets for diseases such as Alpha1 Antitrypsin Deficiency, highlighting the compound's relevance in drug discovery and development .

Materials Science Applications

1. Functional Materials Development

The trimethylsilyl group enhances the compound's stability and solubility, making it suitable for applications in developing functional materials such as coatings and polymers. Its chemical inertness allows for incorporation into formulations that require durability under various environmental conditions.

Table 1: Summary of Reaction Conditions and Yields

Reaction TypeCatalystSolventYield (%)
Brønsted Acid-Mediated ReactionTrifluoromethanesulfonic acidEthanol70
AminocyclizationGold(I) catalystCH2Cl258
Cross-CouplingLithium acetylidesTolueneUp to 97

Case Studies

Case Study 1: Indole Synthesis

In a controlled experiment, researchers used this compound to synthesize indole derivatives under varying conditions. The results indicated that altering the solvent significantly impacted both yield and regioselectivity, demonstrating the compound's adaptability in synthetic methodologies .

Case Study 2: Therapeutic Target Identification

A recent study highlighted the use of similar compounds in screening for therapeutic targets related to liver diseases. The findings suggested that modifications to the aniline structure could enhance bioactivity against specific disease markers, emphasizing the potential for further medicinal applications .

Mechanism of Action

The mechanism of action of 4-Chloro-2-((trimethylsilyl)ethynyl)aniline involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chloro group can undergo nucleophilic substitution, while the trimethylsilyl and ethynyl groups can participate in coupling reactions. These reactions enable the compound to form new bonds and structures, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation at the 4-Position

4-Fluoro-2-(phenylethynyl)aniline
  • Structure : Replaces Cl with F and TMS-ethynyl with phenyl-ethynyl.
  • Impact : Fluorine’s higher electronegativity increases electron-withdrawing effects, altering reactivity in acid-mediated cyclization reactions. Lower steric bulk compared to TMS enhances coupling efficiency .
  • Application : Used in indole synthesis but with lower thermal stability than the chloro analogue .
4-(Trifluoromethyl)-2-(phenylethynyl)aniline
  • Structure : CF3 at 4-position.
  • Impact : Strong electron-withdrawing CF3 group reduces nucleophilicity of the amine, slowing reactions like acylation. Higher lipophilicity improves membrane permeability in antimicrobial agents .
4-Bromo-5-fluoro-2-[(trimethylsilyl)ethynyl]aniline
  • Structure : Adds Br at 5-position and F at 4-position.
  • Impact : Bromine’s polarizability enhances halogen bonding in crystal packing. The dual halogen substitution broadens antimicrobial activity .

Variation in Ethynyl Protecting Groups

2-(Phenylethynyl)-4-chloroaniline
  • Structure : Phenyl instead of TMS on ethynyl.
  • Impact: Absence of TMS reduces steric protection, increasing susceptibility to oxidation. Lower yields (55–60%) in Sonogashira coupling due to side reactions .
4-tert-Butyl-2-((trimethylsilyl)ethynyl)aniline
  • Structure : tert-Butyl at 4-position.
  • Impact : Bulky tert-butyl group hinders electrophilic substitution at the aromatic ring, directing reactions to the ethynyl group. Enhances selectivity in cyclization .

Amine Functionalization

N,N-Dibenzyl-4-((trimethylsilyl)ethynyl)aniline (M2)
  • Structure : Dibenzyl groups on the amine.
  • Impact : Reduced amine basicity limits participation in acid-mediated reactions. Used in fluorescent materials due to extended π-conjugation .
4-Chloro-N-ethyl-2-nitroaniline
  • Structure : Nitro and ethyl groups replace TMS-ethynyl and amine H.
  • Impact: Nitro group deactivates the ring, suppressing electrophilic substitution. Ethyl substitution increases solubility in nonpolar solvents .

Biological Activity

4-Chloro-2-((trimethylsilyl)ethynyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

This compound (CAS Number: 180624-15-1) is characterized by its unique structure, which includes a chloro group and a trimethylsilyl ethynyl moiety. This configuration enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The trimethylsilyl group enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Key Mechanisms:

  • Electrophilic Interactions : The ethynyl group can act as an electrophile, allowing the compound to form covalent bonds with nucleophilic sites on proteins, potentially leading to modulation of enzyme activity.
  • Inhibition of Enzymes : Preliminary studies suggest that this compound may inhibit certain enzymes involved in cellular processes, although specific targets remain to be fully elucidated.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Antimicrobial Activity :
    • In vitro studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains.
    • Case Study : A study demonstrated that modifications of the aniline structure could enhance antimicrobial efficacy, suggesting a structure-activity relationship (SAR) that merits further investigation.
  • Cytotoxicity :
    • The compound has shown potential cytotoxic effects in cancer cell lines, indicating its possible application in cancer therapy.
    • Research Findings : A study reported that similar compounds with ethynyl groups induced ferroptosis in cancer cells, suggesting a mechanism through which this compound might exert its effects .
  • Neuroprotective Effects :
    • Emerging research indicates that certain aniline derivatives can provide neuroprotection by modulating oxidative stress pathways.
    • Example : Compounds structurally related to this compound have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
4-ChloroanilineChloro groupModerate antibacterial
TrimethylsilylacetyleneEthynyl groupCytotoxic in cancer cells
4-AminoquinolinesAmino and halogen groupsAntiviral and anticancer

Q & A

Q. What are the optimal synthetic routes for 4-Chloro-2-((trimethylsilyl)ethynyl)aniline?

The compound is synthesized via a GP2 reaction starting from this compound, using acetic anhydride, tributylphosphine, and phosphoryl chloride as reagents. Key steps include:

  • Reaction conditions : Room temperature, inert atmosphere (e.g., nitrogen) to prevent side reactions.
  • Purification : Column chromatography or recrystallization to achieve high purity (>98% confirmed by HPLC) .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to phosphoryl chloride) and solvent choice (e.g., dichloromethane for improved solubility) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the trimethylsilyl ethynyl group (δ ~0.25 ppm for Si(CH3_3)3_3) and the chloro-aniline backbone (aromatic protons at δ 6.8–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 264.08) and fragmentation patterns .
  • IR spectroscopy : Detects NH2_2 stretching (~3400 cm1^{-1}) and C≡C vibrations (~2100 cm1^{-1}) .

Q. How is the compound’s stability assessed under different experimental conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
  • Light sensitivity : Store in amber vials at 2–8°C to prevent photodegradation of the ethynyl group .
  • Solvent compatibility : Stable in DMSO and acetonitrile but reacts with protic solvents (e.g., ethanol) under acidic conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties?

Density Functional Theory (DFT) calculations reveal:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate reactivity suitable for electrophilic substitution .
  • Electrostatic potential maps : Highlight electron-rich regions (aniline NH2_2) and electron-deficient areas (chloro substituent) for predicting reaction sites .
  • Vibrational frequencies : Match experimental IR data (e.g., C≡C stretch at 2100 cm1^{-1}) with <5% deviation .

Q. What strategies address regioselective functionalization challenges?

  • Directing groups : The trimethylsilyl ethynyl group acts as a steric shield, directing electrophiles to the para position of the chloro substituent .
  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids at the ethynyl position requires Pd(PPh3_3)4_4 catalyst and THF/water solvent (yield: 60–75%) .
  • Competing reactions : Monitor by TLC to avoid over-halogenation or desilylation .

Q. How does structural modification influence biological interactions?

  • Trimethylsilyl group : Enhances lipophilicity (logP ~3.5), improving membrane permeability in cellular assays .
  • Chloro substituent : Increases binding affinity to tyrosine kinase receptors (IC50_{50} ~12 μM in preliminary assays) .
  • Ethynyl linker : Facilitates click chemistry for bioconjugation (e.g., with azide-functionalized probes) .

Q. What analytical workflows resolve contradictory data in reaction mechanisms?

  • Time-resolved spectroscopy : UV-Vis kinetics (λ = 320 nm) track intermediate formation during nitro-reduction reactions .
  • Isotopic labeling : 15^{15}N-labeled NH2_2 groups clarify protonation states via 1^1H-15^15N HMBC NMR .
  • Controlled experiments : Compare yields under aerobic vs. anaerobic conditions to identify oxidative byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.